Evidence Gap: Lack of Direct Comparator Data
A systematic search of primary literature, patents, and authoritative databases did not yield a direct head-to-head comparison (e.g., IC50, solubility, reaction yield) between 3-Methoxyoxan-4-amine hydrochloride and its closest analogs. The highest-strength evidence available is class-level: a publication on methylated tetrahydropyranyl ICMT inhibitors shows that introducing a 3-methoxy group to a submicromolar hit compound (compound 3) produced a potent analogue (compound 27), a critical SAR finding [1]. However, this does not provide quantitative data for the building block itself versus its alternatives. Until such data is published, procurement decisions must rely on the documented stereochemical requirements for target synthesis and expert supplier quality data.
| Evidence Dimension | Potency enhancement via 3-methoxy substitution (Class-level) |
|---|---|
| Target Compound Data | Analogue 27 (3-methoxy-THP derivative) is described as a 'potent' ICMT inhibitor. |
| Comparator Or Baseline | Hit compound 3, a submicromolar ICMT inhibitor without the specific 3-methoxy substitution. |
| Quantified Difference | Not explicitly quantified as a delta; described as 'led to the potent 3-methoxy substituted analogue 27'. |
| Conditions | In vitro ICMT enzymatic assay; J. Med. Chem. 2011. |
Why This Matters
This is the most specific SAR evidence found linking the 3-methoxy substituent on a tetrahydropyran scaffold to a significant gain in biological activity, justifying the selection of a 3-methoxylated building block for similar medicinal chemistry programs.
- [1] Judd, W. R., et al. (2011). Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J. Med. Chem., 54(14), 5031–5047. View Source
